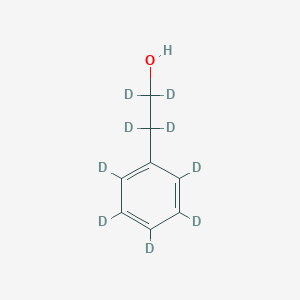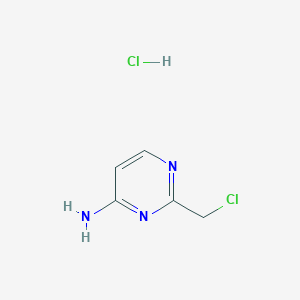
2-(Chloromethyl)pyrimidin-4-amine hydrochloride
Descripción general
Descripción
2-(Chloromethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N3 and a molecular weight of 180.03 g/mol. It is a solid substance and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for 2-(Chloromethyl)pyrimidin-4-amine is 1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) . This indicates that the compound contains a pyrimidine ring with a chloromethyl group attached at the 2-position and an amine group at the 4-position.Physical And Chemical Properties Analysis
2-(Chloromethyl)pyrimidin-4-amine hydrochloride has a boiling point of 263.486°C at 760 mmHg . It is a solid substance and is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activities
- Scientific Field : Pharmacology
- Application Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . An effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Anticancer Activities
- Scientific Field : Oncology
- Application Summary : Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . They are reported to exhibit antimetabolite and anticancer activities .
- Methods of Application : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
- Results or Outcomes : Pyrimidine-based drugs such as imatinib, Dasatinib and nilotinib are well established treatments for leukemia .
Antioxidant Activities
- Scientific Field : Biochemistry
- Application Summary : Pyrimidines are known to exhibit antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application : The synthesis of pyrimidines involves numerous methods . One of the methods involves 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
- Results or Outcomes : A large number of pyrimidines have been found to exhibit potent antioxidant effects .
Antimicrobial Activities
- Scientific Field : Microbiology
- Application Summary : Pyrimidines display a range of pharmacological effects including antimicrobial activities . They are effective against a variety of bacterial, viral, and fungal infections .
- Methods of Application : The synthesis of pyrimidines involves various methods . One such method involves the use of 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
- Results or Outcomes : Many pyrimidines have been found to exhibit potent antimicrobial effects .
Anti-Inflammatory Activities
- Scientific Field : Pharmacology
- Application Summary : Pyrimidines have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The synthesis of pyrimidines involves numerous methods . One of the methods involves 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
- Results or Outcomes : A large number of pyrimidines have been found to exhibit potent anti-inflammatory effects .
Antitrypanosomal Activities
- Scientific Field : Parasitology
- Application Summary : 2-aminopyrimidines have been tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .
- Methods of Application : The 2-aminopyrimidines were tested by use of microplate assays .
- Results or Outcomes : The results of these tests are not provided in the source .
Safety And Hazards
Propiedades
IUPAC Name |
2-(chloromethyl)pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-3-5-8-2-1-4(7)9-5;/h1-2H,3H2,(H2,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKCTPFTIFDNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)pyrimidin-4-amine hydrochloride | |
CAS RN |
1803609-79-1 | |
| Record name | 4-Pyrimidinamine, 2-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)pyrimidin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




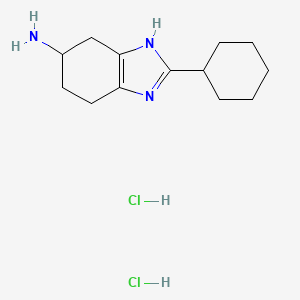
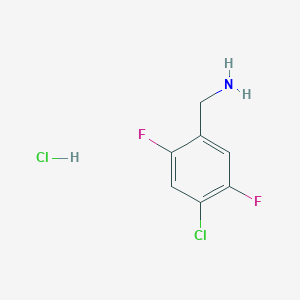
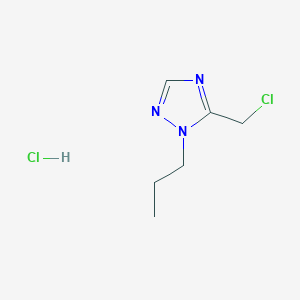
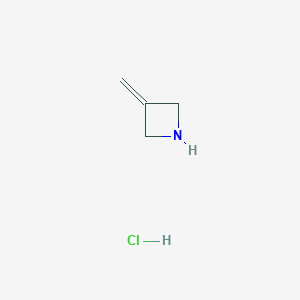
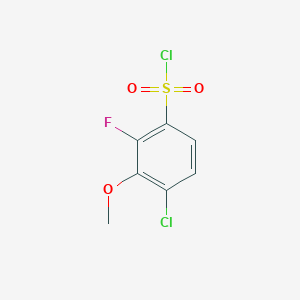
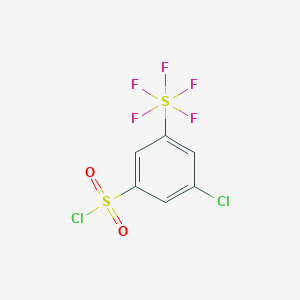
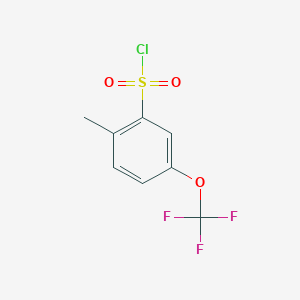
![3-[4-(Trifluoromethyl)phenyl]pentan-3-amine hydrochloride](/img/structure/B1459564.png)
![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1459566.png)
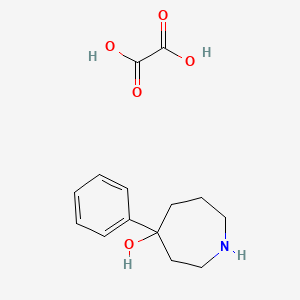
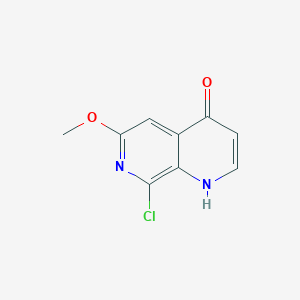
![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)
